Holmium(III) sulfate hydrate

Übersicht

Beschreibung

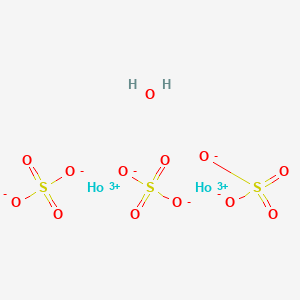

Holmium(III) sulfate hydrate is a chemical compound with the formula Ho₂(SO₄)₃·xH₂O. It is a rare earth metal sulfate that typically appears as a white crystalline powder. Holmium is part of the lanthanide series and is known for its unique magnetic properties. The compound is hygroscopic, meaning it readily absorbs moisture from the air.

Vorbereitungsmethoden

Holmium(III) sulfate hydrate can be synthesized through several methods. One common laboratory method involves dissolving holmium metal in concentrated sulfuric acid, followed by the gradual addition of water to induce crystallization of the hydrate form . The reaction can be represented as: [ 2Ho + 3H₂SO₄ \rightarrow Ho₂(SO₄)₃ + 3H₂ ]

In industrial settings, this compound is often produced by reacting holmium oxide with sulfuric acid under controlled conditions. The resulting solution is then evaporated to obtain the hydrated crystals .

Analyse Chemischer Reaktionen

Holmium(III) sulfate hydrate undergoes various chemical reactions, including:

Oxidation: Holmium can react with oxygen to form holmium(III) oxide. [ 4Ho + 3O₂ \rightarrow 2Ho₂O₃ ]

Reduction: Holmium(III) ions can be reduced to metallic holmium using strong reducing agents.

Substitution: Holmium(III) sulfate can react with halogens to form holmium halides. [ 2Ho + 3Cl₂ \rightarrow 2HoCl₃ ]

Common reagents used in these reactions include sulfuric acid, oxygen, and halogens. The major products formed are holmium oxides and halides .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Holmium(III) sulfate hydrate has several critical applications in different scientific domains:

Chemistry

- Reagent for Synthesis : It serves as a reagent in the synthesis of other holmium compounds, facilitating various chemical reactions that explore the properties of rare earth elements.

- Photocatalysis : Recent studies indicate that holmium doping enhances photocatalytic activity in materials such as g-C₃N₄, improving their efficiency in degrading pollutants like methylene blue under visible light .

Biology

- Biological Imaging : Holmium compounds are being investigated for their potential use as contrast agents in magnetic resonance imaging (MRI). Their unique magnetic properties allow for enhanced imaging capabilities.

- Cellular Interaction Studies : Research has shown that holmium ions can interact with cellular components, potentially influencing cellular processes. This interaction is crucial for understanding their biological effects and therapeutic potentials.

Medicine

- Holmium Lasers : One of the most significant applications of holmium compounds is in medical lasers, particularly holmium lasers used in urology for lithotripsy, which involves breaking down kidney stones through high-energy pulses .

- Dental Applications : Holmium(III) sulfate is also utilized in dental procedures due to its effectiveness in tissue ablation and cutting .

Industry

- Manufacturing High-Strength Magnets : Holmium is used to produce high-performance magnets essential in various electronic applications, including motors and generators.

- Optical Applications : Its compounds are employed in the production of specialized glass and ceramics, enhancing optical properties and durability .

Case Study 1: Photocatalytic Efficiency Enhancement

A study demonstrated that holmium doping significantly improved the photocatalytic activity of g-C₃N₄ samples. The 0.2 mmol doped sample exhibited twice the photocatalytic efficiency compared to undoped samples when degrading methylene blue under visible light. This finding underscores the potential of holmium compounds in environmental remediation technologies .

Case Study 2: Medical Laser Applications

Holmium lasers have been effectively utilized in urology to treat kidney stones. The mechanism involves delivering precise energy pulses that fragment stones into smaller pieces, facilitating easier passage through the urinary tract. Clinical studies have shown high success rates with minimal complications, marking a significant advancement in non-invasive medical procedures .

Wirkmechanismus

The mechanism of action of holmium(III) sulfate hydrate largely depends on its application. In biological systems, holmium ions can interact with cellular components, potentially affecting cellular processes. In medical applications, holmium lasers work by delivering high-energy pulses that break down kidney stones or other tissues. The exact molecular targets and pathways involved can vary based on the specific use .

Vergleich Mit ähnlichen Verbindungen

Holmium(III) sulfate hydrate can be compared with other rare earth metal sulfates, such as:

- Erbium(III) sulfate

- Dysprosium(III) sulfate

- Thulium(III) sulfate

These compounds share similar chemical properties but differ in their specific applications and magnetic properties. This compound is unique due to its strong magnetic properties, making it particularly useful in applications requiring high magnetic strength .

Eigenschaften

IUPAC Name |

holmium(3+);trisulfate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ho.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBVQHGZWAVKKD-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Ho2O13S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.